5-Chloro-7-methylisatin
Overview
Description
5-Chloro-7-methylisatin: is an organic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol . It is a derivative of isatin, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 7th position on the isatin core structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-Chloro-7-methylisatin involves the reaction of 2-(hydroxyimino)-N-(o-tolyl)acetamide with sulfur dioxide and chlorine gas . The reaction is carried out in the presence of concentrated sulfuric acid and acetic acid at a temperature range of 50-65°C . The reaction mixture is then quenched in ice-cold water to precipitate the product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-methylisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like or can facilitate halogen substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted isatin derivatives.
Scientific Research Applications
5-Chloro-7-methylisatin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylisatin involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Chloroisatin
- 7-Methylisatin
- 4-Chloro-7-methylisatin
Comparison: 5-Chloro-7-methylisatin is unique due to the simultaneous presence of both chlorine and methyl groups on the isatin core. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 5-Chloroisatin lacks the methyl group, which can significantly alter its reactivity and interaction with biological targets. Similarly, 7-Methylisatin lacks the chlorine atom, affecting its chemical properties and applications .
Properties
IUPAC Name |
5-chloro-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQLYHDZZPAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327150 | |
Record name | 5-Chloro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14389-06-1 | |
Record name | 5-Chloro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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